2,3-dihydro-8-methoxy-4(1H)-Quinolinone
Overview
Description
2,3-dihydro-8-methoxy-4(1H)-Quinolinone is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis Processes : 2,3-Dihydro-8-methoxy-4(1H)-Quinolinone has been explored in various synthesis processes. For example, Connor, Young, and Strandtmann (1978) studied its reaction with acetic anhydride and thionyl chloride, leading to new compounds (Connor, Young, & Strandtmann, 1978).
- Marine-Derived Fungus Study : Jian He et al. (2005) identified new diastereomeric quinolinones from the marine-derived fungus Penicillium janczewskii, demonstrating the compound's potential in marine biology and biochemistry (He et al., 2005).
Biological and Pharmacological Research
- Bacteriostatic Properties : A study by Manandhar et al. (1985) on the aerial parts of Euodia lunu-ankenda highlighted the isolation of 4-methoxy-1-methyl-2(1H)quinolinone, emphasizing its relevance in studying bacteriostatic compounds (Manandhar et al., 1985).
- Endophytic Fungus Research : Research by Ma et al. (2017) on an endophytic fungus from Nerium indicum led to the isolation of a new isoquinolone alkaloid, showing significant antifungal and antibacterial activities (Ma et al., 2017).
Novel Compound Synthesis and Properties
- Structural Analysis and Synthesis : Michelini et al. (2019) conducted a detailed study on the synthesis and characterization of quinolinones, providing insights into their molecular structures and properties (Michelini et al., 2019).
- Solid-Phase Synthesis : Kwak et al. (2015) explored the solid-phase synthesis of quinolinone, examining its potential biological activities, including antibacterial and anticancer properties (Kwak et al., 2015).
Applications in Medicinal Chemistry
- Pharmacological Properties Review : Meiring, Petzer, and Petzer (2017) reviewed the pharmacological actions of compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold, highlighting its versatility in drug design (Meiring, Petzer, & Petzer, 2017).
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-4,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWIYWPNRFBRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487460 | |
Record name | 5-METHOXY-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70487460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-23-2 | |
Record name | 5-METHOXY-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70487460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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